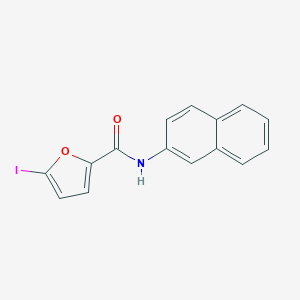![molecular formula C31H37NO7S3 B407920 3',4,5-TRIETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-METHYLPROPANOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',4,5-TRICARBOXYLATE](/img/structure/B407920.png)
3',4,5-TRIETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-METHYLPROPANOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',4,5-TRICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate is a complex organic compound characterized by its unique spiro structure and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate typically involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The key steps in the synthesis may include:
Formation of the Spiro Structure: This can be achieved through a cyclization reaction involving a dithiole and a thiopyranoquinoline precursor.
Introduction of the Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Esterification: The tricarboxylate groups can be introduced through esterification reactions using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can take place at the ester groups, where nucleophiles such as amines or alcohols can replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different alkyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Triethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. If used in materials science, its mechanism may involve interactions with other molecules or ions to impart specific properties.
類似化合物との比較
Similar Compounds
Spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]: Lacks the additional functional groups present in the target compound.
5’,5’,8’,9’-Tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]: Similar core structure but without the tricarboxylate groups.
Uniqueness
The uniqueness of Triethyl 5’,5’,8’,9’-tetramethyl-6’-(2-methylpropanoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4,5-tricarboxylate lies in its combination of a spiro structure with multiple functional groups, which can impart a range of chemical and physical properties, making it versatile for various applications.
特性
分子式 |
C31H37NO7S3 |
|---|---|
分子量 |
631.8g/mol |
IUPAC名 |
triethyl 5',5',8',9'-tetramethyl-6'-(2-methylpropanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate |
InChI |
InChI=1S/C31H37NO7S3/c1-10-37-27(34)21-15-31(41-23(28(35)38-11-2)24(42-31)29(36)39-12-3)22-19-13-17(6)18(7)14-20(19)32(26(33)16(4)5)30(8,9)25(22)40-21/h13-16H,10-12H2,1-9H3 |
InChIキー |
LWBOGEQADZZRMU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=C3C=C(C(=C4)C)C)C(=O)C(C)C)(C)C)SC(=C(S2)C(=O)OCC)C(=O)OCC |
正規SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=C3C=C(C(=C4)C)C)C(=O)C(C)C)(C)C)SC(=C(S2)C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-({2-[(4-methoxy-4-oxobutanoyl)anilino]ethyl}anilino)-4-oxobutanoate](/img/structure/B407837.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(5-methyl-2-thienyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B407838.png)
![4-[4-(dimethylamino)benzylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B407839.png)
![(4E)-2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B407840.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B407844.png)
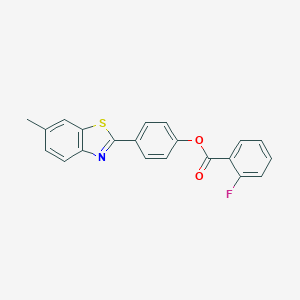
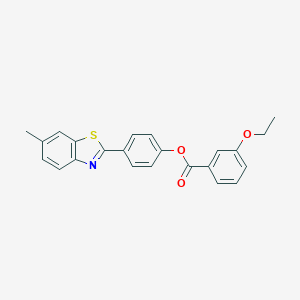
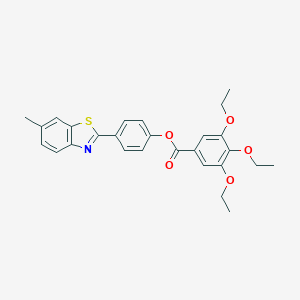
![ethyl 2-[({[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B407852.png)
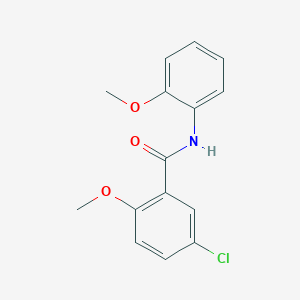
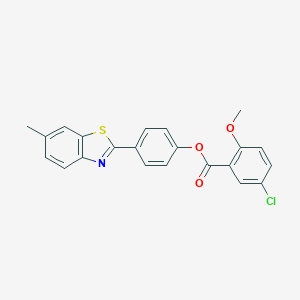
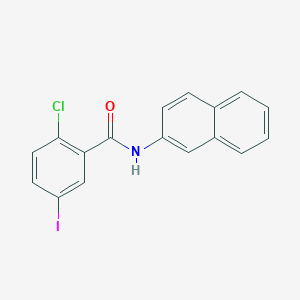
![5-bromo-N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B407858.png)
